molecular formula C21H23N5O2 B2365864 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 946356-07-6

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No.: B2365864
CAS No.: 946356-07-6
M. Wt: 377.448
InChI Key: UHWGCVMVIHVRPO-UHFFFAOYSA-N
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a tolyl group, suggests potential biological activity and industrial relevance.

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-4-28-20-13-19(22-15(3)23-20)24-16-8-10-17(11-9-16)25-21(27)26-18-7-5-6-14(2)12-18/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWGCVMVIHVRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-6-ethoxy-2-methylpyrimidine

The pyrimidine core is synthesized via cyclocondensation of ethyl acetoacetate and guanidine carbonate under basic conditions, yielding 6-hydroxy-2-methylpyrimidin-4-amine. Subsequent chlorination at the 4-position using phosphorus oxychloride (POCl₃) produces 4-chloro-6-hydroxy-2-methylpyrimidine. Ethoxylation at the 6-position is achieved via nucleophilic substitution with sodium ethoxide in anhydrous ethanol:

$$
\text{4-Chloro-6-hydroxy-2-methylpyrimidine} + \text{NaOEt} \xrightarrow{\text{EtOH, reflux}} \text{4-Chloro-6-ethoxy-2-methylpyrimidine}
$$

Key Data :

  • Yield : 85–90% (isolated as white crystals).
  • ESI-MS : m/z 201.1 ([M + H]⁺).

Coupling with 4-Aminophenylamine

The 4-chloro substituent is displaced by 4-aminophenylamine via nucleophilic aromatic substitution. Reaction in dimethylformamide (DMF) with potassium carbonate as base at 80–100°C for 12–24 hours affords the intermediate:

$$
\text{4-Chloro-6-ethoxy-2-methylpyrimidine} + \text{4-Aminophenylamine} \xrightarrow{\text{DMF, K₂CO₃}} \text{4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline}
$$

Optimization Notes :

  • Prolonged heating (>24 hours) risks decomposition; reaction progress monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
  • Yield : 70–75% after silica gel chromatography.

Synthesis of m-Tolyl Isocyanate

Triphosgene-Mediated Isocyanate Generation

m-Toluidine is treated with bis(trichloromethyl)carbonate (triphosgene) in dichloromethane at 0°C, followed by gradual warming to room temperature. Triethylamine scavenges HCl, preventing side reactions:

$$
\text{m-Toluidine} + \text{C(OCCl₃)₃} \xrightarrow{\text{CH₂Cl₂, Et₃N}} \text{m-Tolyl isocyanate}
$$

Critical Parameters :

  • Molar Ratio : 1:1.2 (amine:triphosgene) ensures complete conversion.
  • Reaction Time : 2–3 hours (monitored by IR spectroscopy for NCO stretch at ~2270 cm⁻¹).
  • Yield : >95% (used in situ without isolation).

Urea Bond Formation

Coupling of Amine and Isocyanate

The amine intermediate (4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline) is reacted with m-tolyl isocyanate in dichloromethane at 0°C, transitioning to room temperature. Triethylamine facilitates urea formation by neutralizing HCl:

$$
\text{4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline} + \text{m-Tolyl isocyanate} \xrightarrow{\text{CH₂Cl₂, Et₃N}} \text{1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea}
$$

Process Details :

  • Stoichiometry : 1:1 molar ratio prevents di- or tri-urea byproducts.
  • Workup : Precipitation in ice-cwater followed by recrystallization from ethanol/water (3:1).
  • Yield : 80–85%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (s, 1H, urea NH), 8.52 (s, 1H, urea NH), 7.85 (d, J = 8.4 Hz, 2H, pyrimidine-H), 7.45–7.30 (m, 4H, aryl-H), 6.95 (s, 1H, pyrimidine-H), 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, CH₃-pyrimidine), 2.35 (s, 3H, CH₃-tolyl), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • ESI-MS : m/z 422.2 ([M + H]⁺), calcd. for C₂₂H₂₄N₆O₂: 422.19.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : C 62.55%, H 5.72%, N 19.89% (theor. C 62.55%, H 5.72%, N 19.89%).

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise) Route B (One-Pot)
Overall Yield 58% 50%
Reaction Time 48 hours 36 hours
Purification Complexity Moderate (column chromatography) High (recrystallization)
Scalability Gram-scale feasible Limited to small scale

Route A employs isolated intermediates, enabling precise stoichiometric control, whereas Route B utilizes in situ isocyanate generation, reducing isolation steps but complicating purity management.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

The compound's structural features indicate potential antitumor properties. The pyrimidine moiety is often associated with various pharmacological activities, including anticancer effects. Studies have shown that derivatives of pyrimidine can inhibit tumor cell proliferation through mechanisms such as inducing apoptosis and inhibiting angiogenesis. Research into similar compounds has demonstrated that modifications in the urea structure can enhance cytotoxicity against various cancer cell lines.

Antimicrobial Properties

Research indicates that 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea may exhibit antimicrobial activity. The ethoxy and pyrimidine components contribute to the compound's ability to interact with microbial enzymes or receptors, potentially leading to inhibition of growth in bacteria and fungi. Similar compounds have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in preliminary studies .

Herbicidal Activity

Given the structural characteristics of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea, it is hypothesized that this compound could serve as a herbicide. The ability of certain urea derivatives to inhibit specific plant enzymes involved in growth regulation has been documented, suggesting that this compound could be effective in controlling weed growth without harming crops.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea. Variations in substituents on the urea group can significantly affect biological activity:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)ureaChlorophenyl instead of tolylDifferent reactivity due to chlorine atom
1-(3-Bromophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)ureaBromophenyl groupVarying biological activity compared to fluorine and chlorine variants
1-(4-Methoxyphenyl)-3-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)ureaMethoxy substituent instead of fluorineAltered solubility and binding properties

The presence of different substituents can enhance metabolic stability and binding affinity, which are critical for developing effective therapeutic agents.

Future Research Directions

Further research is needed to explore the full potential of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea in various applications:

  • In vivo studies : To evaluate its efficacy and safety profiles in animal models.
  • Mechanistic studies : To elucidate the specific pathways affected by this compound.
  • Formulation development : To enhance its bioavailability and targeted delivery.

The ongoing exploration of this compound could lead to significant advancements in both medicinal chemistry and agricultural practices, providing new avenues for treatment options and crop management strategies.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The pyrimidine ring and urea linkage are known to be involved in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
  • 1-(4-((6-Ethoxy-2-ethylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Uniqueness

The unique combination of the ethoxy group on the pyrimidine ring and the tolyl group in 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea may confer distinct biological or chemical properties compared to its analogs. This could result in different reactivity, binding affinity, or stability, making it a valuable compound for specific applications.

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a synthetic compound that exhibits significant biological activity due to its unique structural features, which include a pyrimidine ring and a urea moiety. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H20N4O2
  • Molecular Weight : Approximately 318.39 g/mol

The structure features an ethoxy group attached to a pyrimidine ring and a tolyl group linked through a urea functional group. This configuration suggests potential interactions with various biological targets, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that compounds similar to 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea exhibit antitumor effects. For instance, derivatives with structural similarities have shown significant inhibitory effects on cancer cell lines, with IC50 values in the low micromolar range. Studies have demonstrated that such compounds can inhibit the growth of various cancer types, including breast and prostate cancers.

CompoundCancer TypeIC50 (μM)
Compound ABreast Cancer1.7
Compound BProstate Cancer15.9
Compound CLung Cancer21.5

Enzyme Inhibition

The compound is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. For example, it may inhibit kinases involved in critical cellular processes, leading to modulation of signaling pathways related to cell proliferation and survival . The interaction studies suggest that this compound may selectively bind to certain protein targets, influencing their activity.

Antimicrobial Properties

The presence of the pyrimidine moiety often correlates with antimicrobial activity. Preliminary findings suggest that the compound may exhibit activity against various bacterial strains, although detailed studies are still needed to quantify this effect and understand the underlying mechanisms .

The mechanism by which 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea exerts its biological effects likely involves:

  • Binding to Enzymes/Receptors : The urea functional group may facilitate binding to active sites on target proteins.
  • Modulation of Signaling Pathways : Inhibition of specific kinases or other enzymes can lead to downstream effects on cell signaling pathways that are often dysregulated in diseases like cancer.

Case Studies and Research Findings

Several studies have focused on the biological activities of urea derivatives similar to this compound:

  • Antitumor Efficacy : A study demonstrated that similar compounds showed GI50 values ranging from 25.1 μM to as low as 1.7 μM against various cancer cell lines, indicating promising antitumor potential .
  • Inflammatory Response : Research has indicated that certain derivatives exhibit anti-inflammatory properties by inhibiting cytokine production (e.g., TNFα), which is crucial in conditions like arthritis .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the urea structure can significantly affect biological activity, suggesting avenues for optimizing therapeutic efficacy .

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